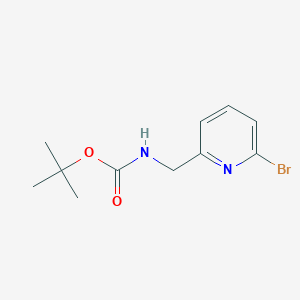

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

Übersicht

Beschreibung

tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2 . It is a derivative of pyridine, featuring a bromine atom at the 6-position and a carbamate group attached to the 2-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate typically involves the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at the 6-position undergoes substitution under nucleophilic conditions. This reaction is facilitated by electron-withdrawing effects of the pyridine ring and the carbamate group.

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile by a base.

-

Attack of the nucleophile at the electron-deficient C6 position, followed by bromide elimination.

-

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed coupling reactions, enabling C–C or C–heteroatom bond formation.

Example :

-

Suzuki coupling with phenylboronic acid yields tert-butyl ((6-phenylpyridin-2-yl)methyl)carbamate, a precursor for pharmaceutical intermediates .

Oxidation and Reduction

The pyridine ring and carbamate group exhibit redox activity under controlled conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Pyridine Ring Oxidation | H₂O₂/AcOH, 60°C | Pyridine N-oxide derivatives |

| Carbamate Reduction | LiAlH₄, THF, 0°C → RT | 2-(Aminomethyl)-6-bromopyridine |

Notes :

-

Reduction of the carbamate group cleaves the Boc protecting group, yielding a primary amine.

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is acid-labile, enabling controlled deprotection.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| HCl (4M in dioxane), RT | 2-(Aminomethyl)-6-bromopyridine | >90% |

| TFA/DCM (1:1), 0°C → RT | 2-(Aminomethyl)-6-bromopyridine | 85–95% |

Application :

-

Deprotection is critical in pharmaceutical synthesis to generate free amines for further functionalization .

Base-Mediated Isomerization

Under strong basic conditions, bromine migration or ring isomerization may occur.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| Cs₂CO₃, 1,4-dioxane, 100°C | Isomeric pyridine derivatives | Observed in analogous bromopyridines |

Functionalization via Curtius Rearrangement

The carbamate group undergoes Curtius rearrangement under thermal or acidic conditions, generating isocyanate intermediates.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| Heat (Δ > 120°C) | Isocyanate derivatives | Trapped with alcohols to form ureas |

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to similar compounds:

| Compound | Key Difference | Reactivity |

|---|---|---|

| tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | Bromine at C5 instead of C6 | Slower SₙAr due to reduced ring activation |

| tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate | Chlorine substituent | Lower reactivity in cross-coupling |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Intermediate in Organic Synthesis

- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds .

2. Protecting Group for Amines

- The carbamate functional group can act as a protecting group for amines during multi-step syntheses, allowing selective reactions at other functional groups without interference from amines .

Biological Applications

1. Medicinal Chemistry

- There is growing interest in the biological activity of this compound. Its derivatives are being investigated for their potential as pharmaceutical agents targeting specific enzymes or receptors, particularly in the context of drug development for diseases such as cancer and infections .

2. Mechanism of Action

- The compound may interact with biological targets through covalent bonding with active sites on enzymes, potentially inhibiting their activity. The bromine atom can enhance these interactions through halogen bonding, which may influence the compound's pharmacological properties .

Industrial Applications

1. Agrochemicals

- In the agricultural sector, derivatives of this compound are being explored for use in the development of herbicides and insecticides. Their ability to interact with biological systems makes them suitable candidates for agrochemical applications .

2. Material Science

- The compound's unique properties may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The bromine atom at the 6-position of the pyridine ring can also participate in halogen bonding interactions, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

- tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate

- tert-Butyl ((6-iodopyridin-2-yl)methyl)carbamate

Uniqueness: tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications .

Biologische Aktivität

Tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, a brominated pyridine moiety, and a carbamate functional group, which contribute to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2. Its structure includes:

- Tert-butyl group : Provides steric bulk and hydrophobic properties.

- Bromopyridine moiety : Imparts potential for nucleophilic substitution and π-π interactions.

- Carbamate functional group : Facilitates covalent bonding with enzyme active sites.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, the bromine atom can participate in nucleophilic reactions, enhancing the compound's reactivity and potential therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes, which may lead to therapeutic effects against diseases such as cancer and infectious diseases.

- Anti-Cancer Properties : Investigations into related compounds suggest potential anti-cancer effects, possibly through the induction of apoptosis in cancer cells.

- Anti-Inflammatory Effects : Some studies indicate that this class of compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

- Antimicrobial Activity : The structural features allow for interactions with microbial targets, suggesting potential applications in combating infections.

Research Findings and Case Studies

Recent studies have focused on elucidating the biological mechanisms and therapeutic potentials of this compound. Below are key findings from various research efforts:

Interaction Studies

Interaction studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to assess the binding affinity of this compound to various enzyme targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

tert-butyl N-[(6-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISQFMNTXPDRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652156 | |

| Record name | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-31-6 | |

| Record name | tert-Butyl [(6-bromopyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.